2-Formyl-1-methylpyridinium iodide (FMPI) is a heterocyclic compound with the chemical formula C7H8INO. It can be synthesized through various methods, including the Vilsmeier-Haack formylation of N-methylpyridinium iodide with N,N-dimethylformamide and phosphorus oxychloride []. The characterization of FMPI can be achieved using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].
While research on FMPI is limited, its potential applications in scientific research are being explored in several areas:
2-Formyl-1-methylpyridinium iodide is a chemical compound with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol. It is characterized by the presence of a formyl group (-CHO) attached to the second position of a 1-methylpyridinium ring, making it an important pyridinium derivative. The compound is typically presented as a crystalline solid and is soluble in polar solvents, which enhances its utility in various
The synthesis of 2-formyl-1-methylpyridinium iodide can be achieved through several methods:
2-Formyl-1-methylpyridinium iodide has several applications:
Interaction studies involving 2-formyl-1-methylpyridinium iodide focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable intermediates makes it a valuable subject for exploring reaction pathways in organic chemistry. Additionally, its interactions with biological molecules could provide insights into its potential therapeutic roles.
Several compounds share structural similarities with 2-formyl-1-methylpyridinium iodide. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Formyl-1-methylpyridinium iodide | Formyl group at the fourth position | Different substitution pattern affects reactivity |
| 2-Pyridinecarboxaldehyde | Aldehyde group at position two of pyridine | Lacks the methyl group, affecting solubility |
| 3-Methylpyridine | Methyl group at position three | No formyl group, primarily used as a base |
The uniqueness of 2-formyl-1-methylpyridinium iodide lies in its specific positioning of the formyl group and methyl substitution, which influences its reactivity and potential applications in synthetic chemistry compared to other similar compounds.